1,3-Di-tert-butyl-2-cyclopropoxybenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with two tert-butyl groups and a cyclopropoxy group. This compound has garnered interest in various scientific fields due to its distinctive properties and potential applications.
1,3-Di-tert-butyl-2-cyclopropoxybenzene belongs to the class of organic compounds known as phenylpropanes. These compounds typically contain a phenylpropane moiety, characterized by their aromatic nature and substitution patterns. The chemical formula for this compound is , with a molecular weight of approximately 224.36 g/mol. It is classified under benzenoids and specifically falls into the subclass of substituted benzenes.
The synthesis of 1,3-Di-tert-butyl-2-cyclopropoxybenzene typically involves multiple synthetic steps, often starting from readily available aromatic compounds. One common approach includes the following steps:
These methods can yield 1,3-Di-tert-butyl-2-cyclopropoxybenzene in good yields, although optimization of reaction conditions is often necessary to enhance selectivity and minimize by-products.
The molecular structure of 1,3-Di-tert-butyl-2-cyclopropoxybenzene features:
The structural representation can be described using SMILES notation as follows: CC(C)(C)c1cccc(c1)C(C)(C)C
. This notation indicates the arrangement of atoms within the molecule, highlighting its complexity.
1,3-Di-tert-butyl-2-cyclopropoxybenzene can undergo various chemical transformations due to its reactive functional groups:
These reactions are crucial for modifying the compound for specific applications in materials science or medicinal chemistry.
The mechanism of action for 1,3-Di-tert-butyl-2-cyclopropoxybenzene primarily revolves around its interactions in biological systems or materials. For example:
Quantitative data regarding binding affinities or reaction rates is often derived from experimental studies that assess these interactions under controlled conditions.
1,3-Di-tert-butyl-2-cyclopropoxybenzene exhibits notable chemical stability owing to its bulky substituents. Its reactivity profile enables it to participate in diverse chemical reactions while maintaining structural integrity under standard conditions .
The unique properties of 1,3-Di-tert-butyl-2-cyclopropoxybenzene lend it potential applications in several scientific fields:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0